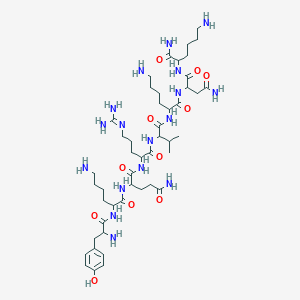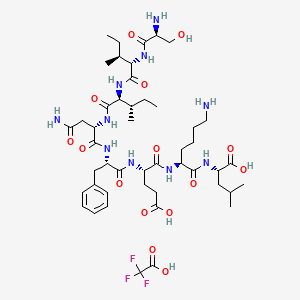
160040-04-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of the HPV16-E711-20 epitope involves synthetic routes that include the use of specific amino acids and peptide synthesis techniques. The compound is synthesized through a series of peptide bond formations, where amino acids are sequentially added to form the desired peptide chain . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of the compound .
化学反应分析
The HPV16-E711-20 epitope undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
科学研究应用
The HPV16-E711-20 epitope has numerous scientific research applications, particularly in the fields of immunology, cancer research, and vaccine development. In immunology, this compound is used to study the interactions between cytotoxic T lymphocytes and their target antigens. In cancer research, the HPV16-E711-20 epitope is used to investigate the immune response to human papillomavirus infections and the development of therapeutic vaccines targeting HPV-related cancers. Additionally, this compound is used in the development of diagnostic assays for the detection of HPV infections.
作用机制
The mechanism of action of the HPV16-E711-20 epitope involves its binding to the HLA-A2 molecule on the surface of antigen-presenting cells . This binding facilitates the recognition of the epitope by cytotoxic T lymphocytes, which then initiate an immune response against cells expressing the HPV16 E7 protein . The molecular targets involved in this process include the HLA-A2 molecule and the T cell receptor on cytotoxic T lymphocytes . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes and the subsequent destruction of target cells .
相似化合物的比较
The HPV16-E711-20 epitope can be compared with other similar compounds, such as other epitopes derived from the HPV16 E7 protein. Similar compounds include the HPV16-E711-19 epitope and the HPV16-E711-21 epitope . These compounds share similar structures and functions but may differ in their binding affinities and immunogenic properties . The uniqueness of the HPV16-E711-20 epitope lies in its high-affinity binding to HLA-A2 and its ability to elicit a strong cytotoxic T lymphocyte response .
属性
CAS 编号 |
160040-04-0 |
|---|---|
分子式 |
C₅₃H₈₃N₁₁O₁₉S |
分子量 |
1210.35 |
序列 |
One Letter Code: YMLDLQPETT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)




